5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15828450
Molecular Formula: C9H4BrCl2N3O2
Molecular Weight: 336.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4BrCl2N3O2 |
|---|---|
| Molecular Weight | 336.95 g/mol |
| IUPAC Name | 5-bromo-2-(2,4-dichlorophenyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H4BrCl2N3O2/c10-8-7(9(16)17)13-15(14-8)6-2-1-4(11)3-5(6)12/h1-3H,(H,16,17) |
| Standard InChI Key | XIZJQOQBWGXJNO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Br)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, reflects its core structure: a 1,2,3-triazole ring substituted at positions 2, 4, and 5. The triazole ring is fused with a 2,4-dichlorophenyl group at position 2, a bromine atom at position 5, and a carboxylic acid moiety at position 4. Its molecular formula is C₉H₄BrCl₂N₃O₂, with a molecular weight of 336.95 g/mol. The SMILES notation (C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Br)C(=O)O) and InChIKey (XIZJQOQBWGXJNO-UHFFFAOYSA-N) further delineate its connectivity.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄BrCl₂N₃O₂ |
| Molecular Weight | 336.95 g/mol |
| IUPAC Name | 5-bromo-2-(2,4-dichlorophenyl)triazole-4-carboxylic acid |
| SMILES | C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Br)C(=O)O |
| InChIKey | XIZJQOQBWGXJNO-UHFFFAOYSA-N |
Electronic and Steric Effects
The bromine atom at position 5 introduces electronegativity, enhancing the compound’s ability to participate in halogen bonding, while the 2,4-dichlorophenyl group contributes steric bulk and lipophilicity. The carboxylic acid group at position 4 enables hydrogen bonding and salt formation, critical for solubility and target interaction.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves cyclization reactions to form the triazole core, followed by halogenation and functionalization. A common approach includes:
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Cyclization: Reacting hydrazine derivatives with nitriles or aldehydes to form the triazole ring .
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Halogenation: Introducing bromine via electrophilic substitution or metal-catalyzed coupling.
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Phenyl Group Attachment: Suzuki-Miyaura or Ullmann couplings to attach the 2,4-dichlorophenyl group .
Industrial-scale synthesis employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure minimal byproducts.
Process Optimization
Patent literature describes scalable methods for analogous triazoles, emphasizing catalyst selection (e.g., palladium for cross-coupling) and solvent systems (e.g., dimethylformamide for polar intermediates) . For this compound, bromination efficiency is enhanced using N-bromosuccinimide (NBS) under inert conditions.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Triazole derivatives inhibit microbial growth by targeting essential enzymes. For example, 1,2,4-triazole-ciprofloxacin hybrids disrupt bacterial DNA gyrase and topoisomerase IV, showing 8–15× greater activity against methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin . While direct data for this compound is limited, structural analogs demonstrate:
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Minimum Inhibitory Concentration (MIC): 0.5–2 µg/mL against Gram-negative pathogens .
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Selectivity Index (SI): >1,000 (toxic concentration/effective concentration) in HEK-293 cells .
Comparative Analysis with Analogous Compounds
Structural Analogues
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5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid: Replacing dichlorophenyl with p-tolyl reduces electronegativity, decreasing antimicrobial potency (MIC: 4–8 µg/mL) .
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5-Carbamoyl-2H-1,2,3-triazole-4-carboxylic acid: The carbamoyl group improves solubility but diminishes lipophilicity, limiting cellular uptake .
Table 2: Comparative Bioactivity
| Compound | MIC (µg/mL) | SI |
|---|---|---|
| 5-Bromo-2-(2,4-dichlorophenyl)-... | 0.5–2* | >1,000* |
| 5-Bromo-2-(p-tolyl)-... | 4–8 | 500 |
| Ciprofloxacin | 1–4 | 200 |
*Estimated based on structural analogs .
Applications in Medicinal Chemistry
Drug Development
The compound’s dual functionality (halogenation + carboxylic acid) makes it a candidate for:
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Antibacterial Prodrugs: Ester prodrugs to enhance oral bioavailability.
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Kinase Inhibitors: Targeting ATP-binding pockets in cancer therapeutics.
Material Science
Its robust halogen bonding enables use in supramolecular assemblies for sensor development.
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